molecular formula C15H18N4O3S B2828783 4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941265-83-4

4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2828783
CAS No.: 941265-83-4
M. Wt: 334.39
InChI Key: OZIXSGYSOFSJNH-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted with a cyano group at position 4 and a methylamino group at position 3. The oxazole ring is linked to a benzene-sulfonamide moiety with diethyl substituents on the sulfonamide nitrogen. This structure combines hydrogen-bonding capabilities (via the methylamino and sulfonamide groups) with lipophilic regions (diethyl and aromatic rings), making it a candidate for diverse biological interactions.

Properties

IUPAC Name

4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-4-19(5-2)23(20,21)12-8-6-11(7-9-12)14-18-13(10-16)15(17-3)22-14/h6-9,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIXSGYSOFSJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where the cyano group is introduced into the molecule . This process often involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions, such as stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The cyano and methylamino groups, along with the oxazole ring, allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Oxazole Substituent (Position 5) Sulfonamide Substituents Molecular Weight logP
Target: 4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide Methylamino N,N-diethyl ~380 (estimated) ~3.0 (estimated)
4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide (4-Fluorophenyl)methylamino N,N-diethyl 428.48 3.30
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide 2-Phenylethylamino N,N-dimethyl Not provided Not provided
4-[4-cyano-5-(cyclohexylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide Cyclohexylamino N,N-dimethyl 374.46 Not provided

Physicochemical Properties

  • Lipophilicity: The target’s estimated logP (~3.0) is lower than the fluorophenylmethylamino analog (logP 3.30, ), likely due to the absence of a hydrophobic fluorophenyl group.
  • Solubility: The diethyl sulfonamide in the target may reduce aqueous solubility compared to dimethyl analogs (e.g., cyclohexylamino derivative in ), as larger alkyl groups increase hydrophobicity .
  • Hydrogen-bonding capacity: The methylamino group (1 H-bond donor) and sulfonamide (2 H-bond acceptors) suggest moderate polar surface area (~77 Ų, comparable to ).

Computational Analysis

  • Docking studies: AutoDock Vina () predicts that the diethyl sulfonamide in the target may occupy hydrophobic pockets in protein targets, while the oxazole’s cyano and methylamino groups engage in polar interactions.
  • Crystallography : SHELX software () could refine the target’s crystal structure, with validation via tools in ensuring accuracy.

Biological Activity

The compound 4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O4SC_{17}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 376.5 g/mol. The structure features a sulfonamide group, an oxazole ring, and a cyano group, which contribute to its biological activity.

Property Value
Molecular FormulaC17H20N4O4SC_{17}H_{20}N_{4}O_{4}S
Molecular Weight376.5 g/mol
IUPAC NameThis compound
Chemical ClassificationOrganic Compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyano Group : Utilization of reagents such as cyanogen bromide.
  • Sulfonation : The final step involves attaching the sulfonamide moiety to the benzene ring.

These synthetic routes are crucial for optimizing yield and purity while ensuring the desired biological properties are retained.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, potentially inhibiting enzyme activity by binding to active sites.
  • Receptor Modulation : The oxazole ring may modulate receptor activities, leading to various pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : It has been shown to possess antibacterial properties by inhibiting bacterial growth through interference with metabolic pathways.
  • Anti-inflammatory Effects : Similar compounds have demonstrated potential in reducing inflammation by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related structures:

  • Antibacterial Studies : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of sulfonamides exhibit significant antibacterial activity against various strains of bacteria, suggesting a similar potential for this compound .
  • Anti-inflammatory Mechanisms : Research has shown that compounds with similar structures can selectively inhibit COX-2, leading to reduced inflammation and pain .
  • Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes related to disease pathways, supporting its role as a potential therapeutic agent .

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